molecular formula C9H16N2O B2908672 N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide CAS No. 1872819-95-8

N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide

Cat. No.: B2908672
CAS No.: 1872819-95-8
M. Wt: 168.24
InChI Key: GBGFOUBATMQKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide is a bicyclic compound featuring a spiro[2.4]heptane core with a nitrogen atom at position 5 (azaspiro) and a dimethyl-substituted carboxamide group at position 2.

Properties

IUPAC Name

N,N-dimethyl-5-azaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11(2)8(12)7-5-9(7)3-4-10-6-9/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGFOUBATMQKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1872819-95-8
Record name N,N-dimethyl-5-azaspiro[2.4]heptane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide typically involves the reaction of cyclopropylidene acetate with azomethine ylides through a catalytic asymmetric 1,3-dipolar cycloaddition . This method allows for the stereoselective construction of the spirocyclic motif, which is crucial for the compound’s functionality.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinctions from the target compound:

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences Reference
N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide Spiro[2.4]heptane 5-aza, N,N-dimethyl carboxamide at C2 Reference compound -
ML213 (N-Mesitylbicyclo[2.2.1]heptane-2-carboxamide) Bicyclo[2.2.1]heptane (norbornane) Mesityl (2,4,6-trimethylphenyl) group at carboxamide Larger bicyclic ring (2.2.1 vs. 2.4); aromatic substituent
7-Amino-5-benzyl-5-azaspiro[2.4]heptane Spiro[2.4]heptane Benzyl at C5, amine at C7 Lack of carboxamide; benzyl substituent vs. dimethyl
DU 6858 (Quinolone derivative) Spiro[2.4]heptane 7-Amino, 5-benzyl, fused quinolone-carboxylic acid Complex quinolone backbone; additional functional groups
5-Methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenylindole-2-carboxamide Spiro[4.5]decane Thia-aza ring, indole-phenyl substituents Larger spiro ring (4.5 vs. 2.4); sulfur incorporation

Physicochemical Properties

Property This compound (Predicted) 7-Amino-5-benzyl-5-azaspiro[2.4]heptane ML213
Molecular Weight ~210-230 g/mol 202.30 g/mol 248.35 g/mol
LogP (Lipophilicity) ~1.5-2.0 (estimated) 2.25 ~3.5 (due to mesityl group)
PSA (Polar Surface Area) ~50 Ų (carboxamide + amine) 29.26 Ų ~40 Ų

Biological Activity

N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its unique biological properties. The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

Biological Activity and Applications

Research has indicated several potential biological activities for this compound:

  • Anticancer Properties : The compound has been explored for its potential in targeting pathways associated with cancer proliferation. Its structural analogs have shown efficacy against various cancer types by inhibiting key signaling molecules involved in tumor growth .
  • Neuropharmacological Effects : Similar compounds have demonstrated activity on ion channels, particularly those related to neuronal excitability, suggesting that this compound may influence neurological functions .
  • Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral proteases, which could position this compound as a candidate for antiviral drug development .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

Table 1: Summary of Biological Evaluations

StudyCompound TestedBiological ActivityKey Findings
This compoundAnticancerInhibits ERK/MAPK pathway; potential in hyperproliferative diseases
Analog 1 (ML213)Ion Channel ModulatorSelective for KCNQ channels; impacts neuronal activity
Peptidomimetic InhibitorsAntiviralIC50 values indicating potent inhibition against SARS-CoV-2 protease

Q & A

Q. What statistical methods address batch-to-batch variability in biological activity measurements?

  • Methodological Answer :
  • ANOVA with Tukey’s HSD : Compare means across batches to identify outliers. Control for confounding variables (e.g., storage conditions) .
  • Effect Size Analysis : Calculate Cohen’s d to distinguish true biological effects from experimental noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.